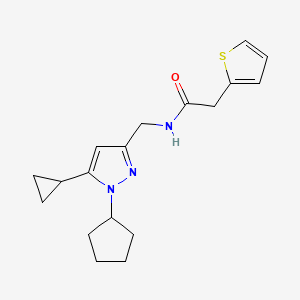
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Descripción
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic organic compound featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked via a methyl bridge to a thiophen-2-yl acetamide moiety. This structure combines aromatic (thiophene) and aliphatic (cyclopropane, cyclopentane) components, conferring unique electronic and steric properties.
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(11-16-6-3-9-23-16)19-12-14-10-17(13-7-8-13)21(20-14)15-4-1-2-5-15/h3,6,9-10,13,15H,1-2,4-5,7-8,11-12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYKLLCPXLFEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CS3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Cyclopentyl and Cyclopropyl Groups : These contribute to its hydrophobic properties and may influence its interaction with biological targets.
- Pyrazole Moiety : Known for various pharmacological activities, pyrazole derivatives often exhibit significant biological effects.
- Thiophene Ring : This heterocyclic component may enhance the compound's electronic properties and biological interactions.
The molecular formula is with a molecular weight of approximately 344.4 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Key findings include:
- Reduction of Edema : The compound significantly decreases edema in animal models, suggesting its potential use in treating inflammatory conditions.
- Leukocyte Migration Inhibition : Studies have shown a reduction in leukocyte migration, which is crucial in the inflammatory response.
- Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a mechanism that may involve the inhibition of NF-κB activation.
Anticancer Activity
The pyrazole derivatives are known for their anticancer properties, and preliminary studies suggest that this compound may also possess similar activities:
- Inhibition of Cancer Cell Proliferation : In vitro studies have indicated that compounds with similar structures exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, related pyrazole compounds have shown IC50 values ranging from 0.076 to 0.12 µM against human cancer cell lines like A549 and HT-1080 .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7k | 0.076 - 0.12 | A549, HT-1080 |
| CA-4 | 0.016 - 0.035 | Positive Control |
The mechanisms through which this compound exerts its effects may involve:
- Kinase Inhibition : Similar pyrazole derivatives have been identified as inhibitors of key kinases involved in cancer progression.
- Disruption of Microtubule Dynamics : Some analogues have shown the ability to inhibit tubulin polymerization, which is essential for cancer cell division .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis Methodologies : Various synthetic routes have been explored to create analogues of this compound, emphasizing the importance of structural modifications in enhancing biological activity.
- Structure–Activity Relationships (SAR) : Research has highlighted that substituents on the pyrazole ring significantly affect the potency of these compounds against cancer cells, leading to insights on optimizing therapeutic efficacy .
Comparación Con Compuestos Similares
Structural Analogues with Pyrazole and Thiophene Motifs
Key Observations :
- Steric Effects : The methyl bridge in the target compound reduces conformational flexibility compared to direct acetamide linkages in analogues like N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide .
- Electronic Properties : Thiophen-2-yl groups in all analogues contribute π-π stacking interactions, but oxadiazole-containing derivatives (e.g., ) exhibit stronger dipole moments due to the heterocycle’s electronegativity.
Key Observations :
- The target compound’s synthesis employs advanced coupling reagents (HATU), ensuring high regioselectivity but lower yields compared to simpler hydrazine-based methods .
- Triazole-thioacetohydrazides (e.g., ) prioritize scalability but require additional purification steps due to byproduct formation.
Pharmacological Relevance
- Pyrazole Derivatives: Known for kinase inhibition (e.g., JAK/STAT pathways) due to pyrazole’s ability to mimic adenine in ATP-binding pockets .
- Thiophene-Containing Compounds : Exhibit anti-inflammatory and antimicrobial activities, attributed to thiophene’s sulfur-mediated redox interactions .
- Oxadiazole Analogues : Often explored as protease inhibitors due to oxadiazole’s hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


